2,6-Dibenzhydryl-4-methylaniline

Overview

Description

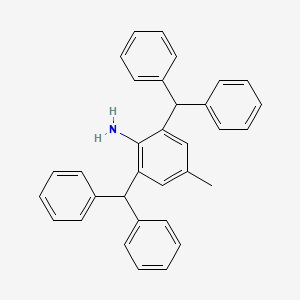

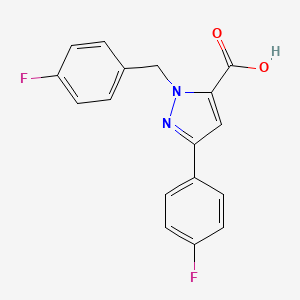

2,6-Dibenzhydryl-4-methylaniline is a compound with the molecular formula C33H29N and a molecular weight of 439.59 . It is used for research purposes and as a precursor for the synthesis of palladium complexes .

Synthesis Analysis

Bulky 2,6-dibenzhydryl-4-methylaniline undergoes diazotization upon treatment with H2SO4/NaNO2, which upon further reaction with KI affords 1-iodo-2,6-dibenzhydryl-4-methylbenzene .Molecular Structure Analysis

The molecular structure of 2,6-Dibenzhydryl-4-methylaniline is characterized by a central nitrogen atom surrounded by three phenyl rings. Two of these rings are further substituted with two benzhydryl groups .Chemical Reactions Analysis

The compound is used as a precursor for the synthesis of palladium complexes . It can also react with acetylacetone to afford mono-Schiff base .Physical And Chemical Properties Analysis

The compound is a solid at room temperature. It has a melting point of 182-183 °C at 760 mmHg . The exact boiling point is not specified in the available sources .Scientific Research Applications

Adsorption Properties

2,6-Dibenzhydryl-4-methylaniline has shown potential in adsorption processes. A study by Rafatullah et al. (2010) highlighted the use of low-cost adsorbents for the removal of pollutants from water, particularly focusing on dyes like methylene blue. This research suggests that 2,6-Dibenzhydryl-4-methylaniline, due to its structural properties, might be beneficial in adsorption techniques used for water purification, especially in industries like textiles and printing where dye removal is critical (Rafatullah et al., 2010).

Antioxidant Activity Analysis

The chemical's potential role in antioxidant activity analysis was discussed by Munteanu and Apetrei (2021). The study reviews various tests for determining antioxidant activity and discusses the applicability, advantages, and disadvantages of these methods. Given the importance of understanding antioxidant activity in various fields, such as food engineering, medicine, and pharmacy, 2,6-Dibenzhydryl-4-methylaniline might be a valuable compound for research in these areas (Munteanu & Apetrei, 2021).

Chemosensory Applications

Roy (2021) explored the use of 4-Methyl-2,6-diformylphenol, a compound structurally similar to 2,6-Dibenzhydryl-4-methylaniline, in the development of fluorescent chemosensors. These chemosensors have applications in detecting various analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of these sensors, as demonstrated in the study, indicate that 2,6-Dibenzhydryl-4-methylaniline could have potential uses in the development of new chemosensors for environmental monitoring and analytical chemistry (Roy, 2021).

Safety and Hazards

The compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and to use personal protective equipment .

Relevant Papers The compound has been discussed in several papers. For instance, it has been used in the synthesis of various compounds containing 2,6-dibenzhydrylphenyl group . It has also been used as a precursor for the synthesis of palladium complexes .

properties

IUPAC Name |

2,6-dibenzhydryl-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H29N/c1-24-22-29(31(25-14-6-2-7-15-25)26-16-8-3-9-17-26)33(34)30(23-24)32(27-18-10-4-11-19-27)28-20-12-5-13-21-28/h2-23,31-32H,34H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXCFZUKRMOFHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H29N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibenzhydryl-4-methylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 2,6-dibenzhydryl-4-methylaniline derived ligands influence their coordination to metals and subsequent catalytic activity?

A1: 2,6-Dibenzhydryl-4-methylaniline can be modified to create Schiff base ligands with either [N,O-] or [N,N] donor atoms by reacting it with 2-hydroxybenzaldehyde or 2-pyridinecaboxyaldehyde, respectively [, ]. These ligands readily coordinate to transition metals like Palladium(II), Copper(II), and Cobalt(II), forming mono- or dinuclear complexes. The steric bulk provided by the two benzhydryl groups on the aniline significantly influences the coordination mode and geometry around the metal center. For instance, bulky ligands can lead to the formation of mononuclear complexes even when using metal precursors prone to forming dinuclear species []. This steric influence extends to impact the catalytic activity. Research demonstrates that the coordinated anion in Palladium(II) complexes with these ligands can impact catalytic activity in Suzuki-Miyaura coupling reactions []. The bulky ligands likely create a defined environment around the metal center, influencing substrate access and reaction pathways.

Q2: What types of reactions are 2,6-dibenzhydryl-4-methylaniline derived complexes suitable catalysts for, and what evidence supports their efficacy?

A2: Studies highlight the effectiveness of these complexes in catalyzing two key reactions:

- Suzuki-Miyaura Coupling: Palladium(II) complexes with 2,6-dibenzhydryl-4-methylaniline derived ligands demonstrate good catalytic activity in Suzuki-Miyaura coupling reactions [, ]. This reaction is crucial for forming carbon-carbon bonds, particularly in synthesizing biaryl compounds relevant to pharmaceuticals and materials science.

- Alcohol Oxidation: Copper(II) and Cobalt(II) complexes with these ligands have shown promising results in catalyzing the oxidation of secondary alcohols []. This reaction is important for producing ketones, versatile intermediates in various chemical syntheses.

Q3: How are these 2,6-dibenzhydryl-4-methylaniline derived compounds and their metal complexes characterized?

A3: A suite of techniques is employed to characterize both the ligands and their metal complexes:

- Single Crystal X-ray Diffraction: This technique provides definitive structural information, revealing the spatial arrangement of atoms and bond lengths within the molecules [].

- Spectroscopy: IR, Mass spectrometry, NMR, EPR, and UV-Vis spectroscopy offer complementary data about the functional groups, molecular weight, electronic structure, and coordination environments within the compounds [].

- Elemental Analysis: Techniques like CHN analysis confirm the purity and composition of the synthesized compounds [].

- Thermal Analysis: TGA helps understand the thermal stability and decomposition patterns of the compounds, which is important for their applications [].

- Electrochemistry: Cyclic voltammetry provides insights into the redox behavior of the metal complexes, which can be related to their catalytic properties [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({[(4-Fluorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1474132.png)

![(4S)-4-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B1474135.png)

![Tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1474139.png)

![3-(8-Azabicyclo[3.2.1]octan-3-yl)oxazolidin-2-one hydrochloride](/img/structure/B1474141.png)